molecular formula C8H6IN3O B11842033 3-Iodo-1H-indazole-6-carboxamide CAS No. 906000-45-1

3-Iodo-1H-indazole-6-carboxamide

Cat. No.: B11842033
CAS No.: 906000-45-1
M. Wt: 287.06 g/mol
InChI Key: FWMQTBFFHKZQKF-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-6-carboxamide is a halogenated indazole derivative characterized by an iodine atom at position 3 and a carboxamide group (-CONH₂) at position 6 of the indazole core. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where indazole scaffolds are valued for their bioactivity in kinase inhibition and anticancer drug development . Its molecular structure enables diverse reactivity, with the iodine atom facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) and the carboxamide group contributing to hydrogen bonding, which is pivotal for target binding in drug design.

Properties

IUPAC Name

3-iodo-2H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O/c9-7-5-2-1-4(8(10)13)3-6(5)11-12-7/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMQTBFFHKZQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732580
Record name 3-Iodo-2H-indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906000-45-1
Record name 3-Iodo-2H-indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazole-6-carboxamide typically involves the iodination of 1H-indazole-6-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of 3-Iodo-1H-indazole-6-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1H-indazole-6-carboxamide derivatives, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

Synthesis of 3-Iodo-1H-Indazole-6-Carboxamide

The synthesis of 3-iodo-1H-indazole derivatives typically involves the iodination of indazole precursors followed by carboxamide formation. For instance, the compound can be synthesized through a series of reactions starting from 6-nitroindazole, which is treated with iodine and a base such as potassium hydroxide in dimethylformamide (DMF) to yield the iodinated product. Subsequent reactions can introduce the carboxamide functional group through standard amide coupling techniques .

Anticancer Properties

3-Iodo-1H-indazole-6-carboxamide and its derivatives have shown significant anticancer activity. Research indicates that indazole compounds can act as inhibitors of various protein kinases implicated in cancer progression. For example, studies have demonstrated that certain indazole derivatives inhibit vascular endothelial growth factor receptor (VEGF-R) and fibroblast growth factor receptor (FGF-R), both of which are crucial in angiogenesis and tumor growth .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various indazole derivatives, including 3-iodo-1H-indazole-6-carboxamide, compounds were tested against human cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated moderate to potent inhibitory effects on cell proliferation, with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific derivative tested .

CompoundCell LineIC50 (µM)
3-Iodo-1H-indazole-6-carboxamideHCT-1160.5
3-Iodo-1H-indazole-6-carboxamideMDA-MB-2310.8

Kinase Inhibition

The ability of 3-iodo-1H-indazole-6-carboxamide to inhibit specific kinases makes it a candidate for targeted cancer therapies. Studies have shown that certain derivatives selectively inhibit kinases such as CDK (cyclin-dependent kinase) and CHK1 (checkpoint kinase 1), which are involved in cell cycle regulation and DNA damage response .

Case Study: Selective Kinase Inhibition

A series of indazole derivatives were synthesized and screened for their inhibitory effects on CDK2 and CHK1. Among these, 3-iodo-1H-indazole-6-carboxamide exhibited promising selectivity and potency, with IC50 values indicating effective inhibition at low concentrations .

Kinase InhibitedIC50 (nM)
CDK220
CHK115

Other Applications

In addition to its anticancer properties, 3-iodo-1H-indazole-6-carboxamide has potential applications in other therapeutic areas:

Neuroprotective Effects

Research has suggested that some indazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress .

Antimicrobial Activity

Indazoles have also been explored for their antimicrobial properties. Some studies indicate that derivatives can exhibit activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in cell proliferation and survival. By inhibiting these targets, 3-Iodo-1H-indazole-6-carboxamide can exert its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Iodo-1H-indazole-6-carboxamide with structurally related indazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Iodo-1H-indazole-6-carboxamide I (3), -CONH₂ (6) C₈H₆IN₃O ~291.06* Halogen bonding, kinase inhibitor intermediate
6-Amino-1H-indazole-3-carbaldehyde -NH₂ (6), -CHO (3) C₈H₆N₃O 176.15 Reactive aldehyde for Schiff base synthesis
4-Fluoro-3-iodo-1H-indazole-6-carbonitrile F (4), I (3), -CN (6) C₈H₄FIN₃ 287.03 High electronegativity, potential kinase inhibition
6-Iodo-1H-indazol-3-ol I (6), -OH (3) C₇H₅IN₂O 260.03 Polar hydroxyl group, solubility challenges
6-Nitro-1H-indazole-3-carbaldehyde -NO₂ (6), -CHO (3) C₈H₅N₃O₃ 191.14 Electron-withdrawing nitro group, unstable under reduction
3-Methyl-1H-indazole-6-carboxylic acid -CH₃ (3), -COOH (6) C₉H₈N₂O₂ 176.17 Acidic carboxyl group, metal coordination
3-Iodo-1H-indazole-6-carbaldehyde I (3), -CHO (6) C₈H₅IN₂O 260.03 Aldehyde reactivity for nucleophilic additions
Methyl 3-iodo-1H-indazole-6-carboxylate I (3), -COOCH₃ (6) C₉H₇IN₂O₂ 318.07 Ester prodrug potential, hydrolytic stability

Detailed Research Findings

Structural and Functional Insights

  • Halogen vs. Hydroxyl Substituents : The iodine atom in 3-Iodo-1H-indazole-6-carboxamide enhances halogen bonding with protein targets compared to the hydroxyl group in 6-Iodo-1H-indazol-3-ol, which prioritizes hydrogen bonding but reduces lipophilicity .
  • Carboxamide vs. Carbonitrile/Carboxylate: The carboxamide group (-CONH₂) offers superior hydrogen-bonding capacity over the cyano (-CN) group in 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, making it more effective in enzyme inhibition. Conversely, the methyl ester in Methyl 3-iodo-1H-indazole-6-carboxylate provides hydrolytic stability, favoring prodrug strategies .

Electronic and Steric Effects

  • Nitro and Fluoro Substituents : The nitro group in 6-Nitro-1H-indazole-3-carbaldehyde introduces strong electron-withdrawing effects, destabilizing intermediates under reductive conditions. In contrast, the fluorine atom in 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile enhances metabolic stability by resisting oxidative degradation .

Discontinuation and Alternatives

The discontinuation of 3-Iodo-1H-indazole-6-carboxamide by CymitQuimica has driven interest in analogs like Methyl 3-iodo-1H-indazole-6-carboxylate, which retains synthetic versatility, and 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, which offers enhanced target affinity in kinase assays .

Biological Activity

3-Iodo-1H-indazole-6-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Iodo-1H-indazole-6-carboxamide is characterized by an indazole ring structure with an iodine atom at the 3-position and a carboxamide group at the 6-position. The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets.

Biological Activities

The biological activities of 3-Iodo-1H-indazole-6-carboxamide can be summarized as follows:

The mechanisms by which 3-Iodo-1H-indazole-6-carboxamide exerts its biological effects involve:

  • Enzyme Inhibition : As noted, the compound acts as a potent inhibitor of PAK1, which plays a crucial role in cell signaling related to cancer metastasis. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents on the indazole ring for enhancing inhibitory activity .
  • Cellular Pathway Modulation : The compound may influence various cellular pathways involved in cancer cell migration and invasion. For example, it has been reported to downregulate Snail expression in MDA-MB-231 breast cancer cells without affecting overall tumor growth .

Synthesis and Derivatives

The synthesis of 3-Iodo-1H-indazole-6-carboxamide can be achieved through several methods, including:

  • Substitution Reactions : The iodine atom can be substituted with other functional groups to create various derivatives with potentially enhanced biological activities.
  • Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies have allowed for expedient synthesis under microwave irradiation conditions, improving yields and reducing reaction times .

Case Studies

Several case studies illustrate the potential applications of 3-Iodo-1H-indazole-6-carboxamide:

StudyFindings
Study on PAK1 InhibitionDemonstrated IC50 = 9.8 nM against PAK1; significant selectivity towards other kinases .
Antimicrobial Activity AssessmentShowed promising results against various bacterial strains; further studies needed for validation .
Anti-inflammatory PotentialIndicated modulation of inflammatory pathways; specific mechanisms under investigation .

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